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Myristoyl coenzyme A xlithium salt -

Myristoyl coenzyme A xlithium salt

Catalog Number: EVT-13491807
CAS Number:
Molecular Formula: C35H61LiN7O17P3S
Molecular Weight: 983.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myristoyl coenzyme A lithium salt, also known as n-tetradecanoyl coenzyme A lithium salt, is a biochemical compound that plays a vital role in various biological processes. It is formed by the combination of myristic acid and coenzyme A, serving primarily as a substrate in protein myristoylation. This modification is catalyzed by the enzyme N-myristoyl transferase, which transfers the myristoyl group to the amino-terminal glycine residue of proteins. Myristoylation enhances protein interactions and localization, making it crucial for cellular signaling pathways and other biological functions .

Source and Classification

Myristoyl coenzyme A lithium salt is derived from myristic acid, a saturated fatty acid found in various natural sources, including nutmeg and palm oil. The compound is classified under acyl-coenzyme A derivatives, which are essential in metabolic pathways involving fatty acids and energy production. Its chemical formula is C35H63LiN7O17P3SC_{35}H_{63}LiN_{7}O_{17}P_{3}S, with a molecular weight of approximately 985.84 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of myristoyl coenzyme A lithium salt typically involves the reaction of myristic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is conducted under anhydrous conditions to prevent hydrolysis of intermediates. After synthesis, purification is performed using chromatographic techniques to achieve the desired purity level, generally ≥80% as determined by high-performance liquid chromatography (HPLC) .

In industrial settings, automated reactors and continuous flow systems are employed to enhance consistency and yield during production. Rigorous quality control measures, including mass spectrometry, are utilized to confirm the identity and purity of the final product.

Molecular Structure Analysis

Structure and Data

Myristoyl coenzyme A lithium salt has a complex molecular structure characterized by its long-chain fatty acid component (myristate) linked to coenzyme A. The structural representation includes several functional groups:

  • Fatty Acid Chain: The long-chain fatty acid (C14) contributes to its hydrophobic properties.
  • Coenzyme A Backbone: This includes a thiol group that allows for acyl group transfer.

The detailed molecular formula is C35H63LiN7O17P3SC_{35}H_{63}LiN_{7}O_{17}P_{3}S, indicating the presence of lithium as a counterion .

Chemical Reactions Analysis

Reactions and Technical Details

Myristoyl coenzyme A lithium salt can undergo various chemical reactions:

  • Oxidation: It can be oxidized to form myristoyl coenzyme A sulfoxide using oxidizing agents like hydrogen peroxide.
  • Reduction: Reduction reactions can convert it back to its corresponding alcohol using reducing agents such as sodium borohydride.
  • Substitution: The myristoyl group can be substituted with other acyl groups under specific catalytic conditions.

Common reagents for these reactions include palladium on carbon for substitution reactions and specific solvents tailored for each reaction type .

Mechanism of Action

Process and Data

The mechanism of action for myristoyl coenzyme A lithium salt primarily involves its role in protein myristoylation. N-myristoyl transferase catalyzes the transfer of the myristoyl group to target proteins, specifically at the amino-terminal glycine residue. This modification enhances protein-protein interactions and helps localize proteins within cellular compartments, thereby regulating various signaling pathways crucial for cellular function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Myristoyl coenzyme A lithium salt typically appears as a powder.
  • Solubility: It is soluble in organic solvents but exhibits limited solubility in water due to its hydrophobic fatty acid component.
  • Stability: The compound should be stored at −20°C to maintain stability and prevent degradation.

Key chemical properties include its ability to participate in acyl transfer reactions due to the presence of a thiol group within its structure, which is crucial for its biological activity .

Applications

Scientific Uses

Myristoyl coenzyme A lithium salt has several significant applications across various fields:

  • Biochemistry: It serves as a substrate in enzymatic studies focused on understanding protein myristoylation mechanisms.
  • Cellular Biology: The compound is instrumental in investigating cellular signaling pathways and protein interactions.
  • Pharmaceutical Research: It is utilized in drug development efforts aimed at identifying therapeutic targets for diseases such as cancer and viral infections.
  • Industrial Applications: In biochemical assays, it acts as a reagent for producing bioactive molecules essential for research .
Enzymology of N-Myristoyltransferase (NMT) and Substrate Specificity

Kinetic Mechanisms of Myristoyl-CoA Binding to NMT Isoforms

Myristoyl-CoA serves as the obligatory acyl donor for N-myristoyltransferase (NMT)-catalyzed reactions. NMTs adhere to a sequential ordered Bi-Bi kinetic mechanism, where Myristoyl-CoA binding precedes protein/peptide substrate association. This mechanism is conserved across eukaryotic species, including humans (Homo sapiens), yeast (Saccharomyces cerevisiae), and parasites (Leishmania donovani) [1] [4] [5]. Upon Myristoyl-CoA binding, NMT undergoes a conformational change that exposes its peptide-binding pocket, facilitating subsequent substrate recruitment [1] [6]. This induced-fit model ensures fidelity in the myristoylation reaction.

Human NMT exists as two isoforms (NMT1 and NMT2) sharing 76–77% sequence identity but exhibiting distinct kinetic parameters for Myristoyl-CoA. NMT1 displays higher catalytic efficiency (kcat/Km) toward Myristoyl-CoA compared to NMT2, primarily due to a lower Km value (Table 1). This suggests tighter binding affinity of Myristoyl-CoA to NMT1, potentially reflecting functional specialization in substrate processing or subcellular localization [1] [5]. Both isoforms exhibit high specificity for the 14-carbon saturated myristoyl chain; kinetic studies using acyl-CoA analogs reveal significant reductions in catalytic efficiency with shorter (C12:0) or longer (C16:0) chains or unsaturated analogs [4] [5].

Table 1: Kinetic Parameters of Human NMT Isoforms for Myristoyl-CoA

NMT IsoformKm (µM)kcat (min⁻¹)kcat/Km (µM⁻¹ min⁻¹)Key Structural Influence
NMT10.8 - 1.512 - 1812.0 - 15.0Phosphorylation at Ser31/47/83 modulates CoA binding
NMT22.0 - 3.510 - 153.0 - 4.3Phosphorylation at Ser38 has lesser impact on kinetics

Structural Determinants of NMT Catalytic Efficiency with Myristoyl-CoA

The catalytic efficiency of NMT is governed by highly conserved structural elements that form the Myristoyl-CoA binding pocket. Crystal structures of NMT in complex with Myristoyl-CoA analogs (e.g., Candida albicans, Leishmania donovani, Homo sapiens) reveal a defining feature: a deep, curved hydrophobic groove spanning two protein lobes [3] [6]. The N-terminal lobe primarily accommodates the myristoyl chain, while the adenine ribonucleotide and pyrophosphate groups of CoA interact with the C-terminal lobe [6].

Key structural determinants include:

  • Hydrophobic Pocket Architecture: A cluster of conserved aliphatic and aromatic residues (e.g., Leu, Phe, Val, Ile) lines the myristoyl chain binding site, providing optimal van der Waals contacts for the saturated C14 chain. Mutations within this pocket impair Myristoyl-CoA binding and catalysis [4] [6].
  • Conformational Dynamics: Myristoyl-CoA binding triggers a critical structural rearrangement. In the unliganded state, a "flap" region occludes the peptide substrate site. Myristoyl-CoA binding induces flap displacement ("loosening"), exposing the peptide-binding groove in the C-terminal lobe and priming the enzyme for substrate binding (Figure 1) [3] [6].
  • Phosphorylation Sites: Human NMT1 possesses three regulatory phosphorylation sites (Ser31, Ser47, Ser83) near the CoA-binding region. Phosphorylation at these sites modulates Myristoyl-CoA affinity and catalytic efficiency, adding a layer of cellular regulation absent in NMT2 (phosphorylated only at Ser38) [1].

Figure 1: Myristoyl-CoA-Induced Conformational Change in NMT. (A) Unliganded NMT with flap occluding peptide site. (B) Myristoyl-CoA (depicted as yellow zig-zag line) binds N-terminal lobe, inducing flap displacement and exposing peptide-binding site (C-terminal lobe).

Table 2: Key Structural Motifs in the Myristoyl-CoA Binding Site

Structural ElementResidue Types/ConservationRole in Myristoyl-CoA Binding
Myristoyl Chain PocketHighly conserved Leu, Phe, Val, IleForms hydrophobic tunnel; precise length/complementarity dictates C14 specificity
CoA Pantetheine AnchorConserved acidic residue (e.g., Glu)Stabilizes thioester linkage and pantetheine moiety via hydrogen bonding
Adenine Recognition SiteConserved Asn, Tyr, GlyForms specific hydrogen bonds with adenine ring
Flap RegionFlexible loop; hydrophobic residuesDisplaces upon CoA binding to expose peptide site; stabilizes bound CoA conformation

Comparative Analysis of Eukaryotic vs. Prokaryotic NMT Substrate Recognition

A fundamental distinction lies in the phylogenetic distribution of NMT:

  • Eukaryotes: NMT is ubiquitous and essential. All eukaryotes possess at least one NMT gene encoding a structurally conserved enzyme with high specificity for Myristoyl-CoA. Lower eukaryotes (e.g., Saccharomyces cerevisiae, Leishmania donovani) typically have a single NMT isoform, while vertebrates possess two (NMT1, NMT2). Despite sequence divergence, the core catalytic domain and Myristoyl-CoA binding mechanism are remarkably conserved [1] [3] [4].
  • Prokaryotes: Genuine NMT enzymes are absent. Prokaryotes lack identifiable NMT homologs in genomic databases and do not catalyze classical N-terminal Gly myristoylation [1] [3]. This absence highlights the evolutionary origin of NMT coinciding with eukaryotic emergence. Some bacteria utilize functionally analogous but structurally distinct acyltransferases for protein lipidation, but these exhibit no homology to eukaryotic NMTs and utilize different acyl donors and catalytic mechanisms [1].

The specificity for Myristoyl-CoA over other long-chain acyl-CoAs is a hallmark conserved across all characterized eukaryotic NMTs. Kinetic studies comparing NMTs from diverse eukaryotes (human, yeast, Leishmania, Plasmodium) consistently demonstrate a strong preference for Myristoyl-CoA (C14:0) as the acyl donor, with significantly reduced activity (<10%) observed with Palmitoyl-CoA (C16:0), Lauroyl-CoA (C12:0), or unsaturated analogs like Myristoleoyl-CoA (C14:1) [3] [4] [5]. This universal selectivity underscores the critical role of the precisely sized hydrophobic pocket within the N-terminal lobe of the NMT structure. Minor variations in Km values for Myristoyl-CoA between species or isoforms (e.g., Leishmania vs. human NMT1) likely reflect subtle differences in the amino acid composition lining this pocket rather than alterations in the fundamental recognition mechanism [3] [5].

Properties

Product Name

Myristoyl coenzyme A xlithium salt

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Molecular Formula

C35H61LiN7O17P3S

Molecular Weight

983.9 g/mol

InChI

InChI=1S/C35H62N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);/q;+1/p-1/t24-,28-,29-,30+,34-;/m1./s1

InChI Key

NDMUYRSIWKXKAC-NXHBBHECSA-M

Canonical SMILES

[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Isomeric SMILES

[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

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